molecular formula C18H16N2O B14447152 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one CAS No. 78174-92-2

1-Ethyl-5,6-diphenylpyrazin-2(1H)-one

Cat. No.: B14447152
CAS No.: 78174-92-2
M. Wt: 276.3 g/mol
InChI Key: KAJOQWPMCVFFTM-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of carbon atoms and at least one nitrogen atom. These structures are fundamental building blocks in the chemistry of life and are integral to a vast array of synthetic molecules. Their significance stems from their diverse chemical properties and their ability to engage in a wide range of chemical transformations.

The presence of nitrogen atoms within a cyclic framework introduces unique electronic and steric properties. Nitrogen's ability to act as a hydrogen bond donor or acceptor, coupled with its basicity, makes these heterocycles crucial for molecular recognition processes in biological systems. This is evidenced by their presence in the core structures of nucleic acids (purines and pyrimidines), amino acids (histidine, proline, and tryptophan), and many vitamins and coenzymes.

In the realm of materials science, nitrogen heterocycles are utilized in the development of polymers, dyes, and corrosion inhibitors. Their applications are widespread, ranging from agrochemicals to the development of energetic materials. The versatility of nitrogen-containing heterocycles ensures their continued importance as a focal point of research and development in numerous scientific disciplines.

Historical Context and Evolution of Pyrazinone Chemistry

The study of pyrazines, the parent aromatic heterocycles of pyrazinones, dates back to the 19th century with the Staedel–Rugheimer pyrazine (B50134) synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879. These early methods laid the groundwork for the exploration of this class of compounds. Pyrazinones, which are oxidized derivatives of pyrazines, have since emerged as a significant subclass with a rich and evolving chemistry.

Initially, research into pyrazinones was driven by their identification in natural products. These compounds are found in a variety of organisms, including bacteria, fungi, and marine sponges. The discovery of their presence in natural sources spurred investigations into their biosynthesis and biological activities.

Over the decades, the focus of pyrazinone chemistry has expanded significantly. Synthetic chemists have developed numerous methods for the construction of the pyrazinone ring, allowing for the creation of a vast library of derivatives with diverse substitution patterns. This has been crucial for exploring their potential applications in medicinal chemistry, where pyrazinone-containing molecules have been investigated for a range of therapeutic activities. The ongoing research in this field continues to uncover new synthetic methodologies and novel biological functions of the pyrazinone scaffold.

Structural Features and Nomenclature of 2(1H)-Pyrazinones

The core of a 2(1H)-pyrazinone consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 2. The "(1H)" designation indicates that the nitrogen at position 1 is bonded to a hydrogen atom or a substituent, and the double bonds are located between N4-C5 and C3-C2. This arrangement results in a non-aromatic, heterocyclic system.

The nomenclature of these compounds follows the standard rules for heterocyclic systems. The numbering of the ring begins at one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants. For the specific compound of interest in this article, "1-Ethyl-5,6-diphenylpyrazin-2(1H)-one," the name precisely describes its structure:

pyrazin-2(1H)-one : The core pyrazinone ring with a ketone at position 2 and a substituent at the N1 position.

1-Ethyl : An ethyl group is attached to the nitrogen atom at position 1.

5,6-diphenyl : Two phenyl groups are attached to the carbon atoms at positions 5 and 6.

Overview of Research Trajectories for the this compound Chemical Compound

Research on this compound has been notably influenced by comparative studies with its 1-methyl analog, 1-methyl-5,6-diphenylpyrazin-2-one. A significant area of investigation has been the solid-state photochemical behavior of these compounds.

While the 1-methyl derivative exists in two crystalline forms, one of which is light-sensitive and undergoes a [4+4] cyclodimerization in the solid state, this compound is reported to be light-stable. researchgate.net This difference in photoreactivity is attributed to the distinct crystal packing of the molecules. researchgate.net

For a solid-state photochemical reaction to occur, the reacting molecules must be oriented in a specific way within the crystal lattice, with the distance between the reacting centers being within a certain limit, generally considered to be less than 4.2 Å. In the case of the light-stable form of 1-methyl-5,6-diphenylpyrazin-2-one and the 1-ethyl derivative, the packing of the molecules in the unit cell results in distances between potential reacting centers that are too long for a reaction to take place. researchgate.net Specifically for this compound, the distance between the potential reacting centers is greater than 4.2 Å, which is believed to be the reason for its photostability. researchgate.net

The crystal structure of this compound has been described in the literature, providing the empirical basis for understanding its lack of photoreactivity in the solid state. researchgate.net This research highlights the crucial role of crystal engineering and molecular packing in determining the chemical reactivity of solid-state materials. Further research trajectories for this compound may involve exploring its properties in solution, its potential biological activities, and its use as a building block in the synthesis of more complex molecules, leveraging its inherent stability.

Properties

CAS No.

78174-92-2

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-ethyl-5,6-diphenylpyrazin-2-one

InChI

InChI=1S/C18H16N2O/c1-2-20-16(21)13-19-17(14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

KAJOQWPMCVFFTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity of 1 Ethyl 5,6 Diphenylpyrazin 2 1h One

Photochemical Reactions and Photo-Oxygenation

The response of 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one to light is a critical aspect of its chemical behavior, encompassing solid-state transformations and reactions with photochemically generated species like singlet oxygen.

The photochemical reactivity of pyrazinones in the solid state is highly dependent on the crystalline packing of the molecules, a phenomenon known as topochemical control. The 1-alkyl-5,6-diphenylpyrazin-2(1H)-one series exhibits polymorphism, crystallizing in different modifications, some of which are photoactive while others are stable to light. nih.govresearchgate.net

The closely related analog, 1-Methyl-5,6-diphenylpyrazin-2-one, is known to crystallize in two distinct polymorphs: a light-stable form and a light-sensitive form. rsc.org The light-sensitive polymorph undergoes a solid-state [4+4] photodimerization upon irradiation, yielding a cyclodimer with 100% yield, a reaction that does not occur in solution. researchgate.netrsc.org This reactivity is attributed to the parallel packing of molecules in the crystal lattice, which places the reacting double bonds within a sufficiently close distance for cycloaddition to occur. rsc.org

In stark contrast, this compound is reported to be light-stable in the solid state. rsc.org Although it can adopt a similar molecular packing arrangement to the photosensitive methyl analog, the presence of the larger ethyl group increases the distance between potentially reactive centers in adjacent molecules to over 4.2 Å. rsc.org This distance is believed to exceed the critical limit for a solid-state cycloaddition to proceed, thus rendering the compound photochemically inert towards dimerization. rsc.org

Comparison of Solid-State Photoreactivity
CompoundPolymorphismSolid-State PhotoreactivityReason for Reactivity/Stability
1-Methyl-5,6-diphenylpyrazin-2-oneExhibits light-stable and light-sensitive polymorphs. nih.govThe light-sensitive form undergoes [4+4] photodimerization. researchgate.netClose parallel packing allows for reaction (<4.2 Å separation). rsc.org
This compoundExists in a light-stable crystalline form. rsc.orgDoes not undergo photodimerization. rsc.orgThe ethyl group increases intermolecular distance, preventing reaction (>4.2 Å separation). rsc.org

In solution, the pyrazinone ring can participate in photo-oxygenation reactions. This process typically involves a photosensitizer, which absorbs light and transfers energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). rsc.org The diene moiety within the pyrazinone ring system is susceptible to attack by singlet oxygen in a [4+2] cycloaddition reaction, analogous to a Diels-Alder reaction.

This cycloaddition results in the formation of a bicyclic endoperoxide intermediate. nih.gov Such endoperoxides are often unstable and can undergo further transformations, leading to ring-opened products or other oxidized species. nih.gov While specific studies on the endoperoxide formation of this compound are not extensively detailed, the reaction of singlet oxygen with related heterocyclic systems like dipyrrinones is known to proceed through hydroperoxide and endoperoxide intermediates, ultimately yielding oxidized products. nih.gov

The mechanisms governing the photochemical behavior of this compound are distinct in the solid state versus in solution.

Solid-State Photodimerization (Inhibited): The potential, though unobserved, mechanism for the ethyl derivative is a [4π + 4π] cycloaddition between two pyrazinone molecules. This reaction is topochemically controlled, requiring precise alignment and proximity of the reacting molecules in the crystal lattice. For the 1-ethyl derivative, this pathway is inhibited due to unfavorable steric hindrance from the ethyl group, which prevents the molecules from achieving the necessary close contact for bond formation. rsc.org

Photo-oxygenation (Solution): This is a Type II photosensitized reaction. The mechanism proceeds via the following steps:

A photosensitizer (e.g., Rose Bengal, Methylene (B1212753) Blue) absorbs a photon and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.

The triplet sensitizer (B1316253) collides with ground-state triplet oxygen (³O₂), transferring its energy to generate excited singlet oxygen (¹O₂).

The electron-rich diene system of the pyrazinone ring acts as a dienophile for the electrophilic singlet oxygen.

A concerted [4+2] cycloaddition occurs between the pyrazinone and ¹O₂, forming the transient endoperoxide. This intermediate can then decompose or rearrange to yield various oxidation products.

Nucleophilic Reactions of this compound

The pyrazinone ring contains several electrophilic centers susceptible to nucleophilic attack. The most significant of these is the carbonyl carbon (C-2) of the lactam group. This C=O bond is polarized, rendering the carbon atom electron-deficient and a prime target for nucleophiles.

Attack at this position, for instance by a hydroxide (B78521) ion during basic hydrolysis, would proceed through a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the cleavage of the amide bond and ring-opening of the pyrazinone. Related heterocyclic systems, such as pyran-2-ones, are known to be vulnerable to nucleophilic attack that leads to ring-opening and rearrangement. clockss.org While specific studies detailing the nucleophilic reactions on this compound are limited, the general reactivity of the lactam functionality suggests that it is susceptible to hydrolysis under acidic or basic conditions, which would result in the formation of an acyclic amino acid derivative.

Ring Transformation Pathways

The pyrazinone ring can serve as a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. One notable pathway is the conversion of pyrazinones into pyridone derivatives. This transformation can be achieved via a [4+2] cycloaddition (Diels-Alder) reaction where the pyrazinone acts as the diene component.

Derivatization and Functionalization of the Pyrazinone Core

The 2(1H)-pyrazinone scaffold is a versatile template that can be functionalized to create a library of derivatives with diverse properties. A common strategy for derivatization involves the introduction of halogen atoms onto the pyrazinone ring, which then serve as handles for subsequent cross-coupling reactions.

Methods have been developed for the preparation of 3,5-dihalo-2(1H)-pyrazinones. rsc.org These halogenated intermediates are valuable substrates for modern palladium-catalyzed cross-coupling reactions. For instance:

Suzuki Coupling: A bromo- or chloro-substituent on the pyrazinone ring can be coupled with a boronic acid or ester to form a new carbon-carbon bond, allowing for the introduction of various aryl or alkyl groups.

Buchwald-Hartwig Amination: These reactions enable the formation of carbon-nitrogen bonds by coupling the halo-pyrazinone with an amine, providing access to amino-substituted pyrazinone derivatives. semanticscholar.org

Furthermore, the halogen atoms can be displaced via nucleophilic aromatic substitution reactions or removed through hydrogenation, adding to the synthetic toolkit for modifying the pyrazinone core. rsc.org These derivatization strategies allow for systematic structure-activity relationship (SAR) studies and the optimization of molecules for various applications, particularly in drug discovery. rsc.orgsemanticscholar.org

Introduction of Substituents at Specific Ring Positions

The functionalization of the pyrazinone ring is a critical aspect of modifying the properties of this compound. Strategic introduction of substituents at various positions on the heterocyclic core can be achieved through several synthetic methodologies. While direct functionalization of the C3 position of this compound is not extensively documented, related pyrazinone systems offer insights into potential synthetic routes.

For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds at halogenated positions of the pyrazinone ring. rsc.orgnih.gov A hypothetical reaction sequence could involve the initial synthesis of a halogenated precursor, such as 3-chloro-1-ethyl-5,6-diphenylpyrazin-2(1H)-one, which could then undergo various coupling reactions.

Table 1: Hypothetical Introduction of Substituents at the C3 Position

Reagent/CatalystReaction TypeProduct
Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Suzuki Coupling3-Aryl-1-ethyl-5,6-diphenylpyrazin-2(1H)-one
Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NSonogashira Coupling3-Alkynyl-1-ethyl-5,6-diphenylpyrazin-2(1H)-one
Amine, Pd₂(dba)₃, BINAP, NaOtBuBuchwald-Hartwig Amination3-Amino-1-ethyl-5,6-diphenylpyrazin-2(1H)-one

Furthermore, nucleophilic aromatic substitution on a suitably activated pyrazinone ring, such as a 3-chloro or 3-bromo derivative, can be employed to introduce a variety of nucleophiles. nih.gov These reactions typically require elevated temperatures and the presence of a base.

Analog Synthesis and Structural Diversification

The synthesis of analogs of this compound allows for systematic exploration of structure-activity relationships. A primary method for structural diversification involves the cyclization of appropriately substituted acyclic precursors.

One established route to the pyrazinone core is the condensation of an α-amino ketone with an α-haloacetyl halide, followed by cyclization. nih.gov To synthesize analogs of this compound, variations can be introduced in both starting materials. For example, using different N-ethyl-α-amino ketones would lead to analogs with different substituents at the C5 and C6 positions.

Another versatile method involves the cyclization of dipeptidyl precursors. For instance, dipeptidyl chloromethyl ketones can undergo a deprotection-cyclization sequence to form the pyrazinone ring. nih.gov This approach offers the flexibility to introduce a wide range of substituents corresponding to the side chains of the amino acids used in the dipeptide synthesis.

Table 2: Synthesis of Pyrazinone Analogs via Cyclization

Precursor TypeKey ReactionResulting Analog Structure
N-ethyl-α-amino ketone and α-haloacetyl halideCondensation and cyclizationVaried substituents at C5 and C6 positions
Dipeptidyl chloromethyl ketoneDeprotection and cyclizationVaried substituents based on amino acid side chains

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modifications of the this compound scaffold provide a direct route to novel derivatives without the need for de novo synthesis. These transformations can target the pyrazinone ring, the N-ethyl group, or the C5 and C6 phenyl substituents.

While specific examples for this compound are limited, the general reactivity of the pyrazine (B50134) core suggests several possibilities. For instance, electrophilic substitution on the phenyl rings is a plausible transformation, although the electron-withdrawing nature of the pyrazinone core may necessitate forcing conditions.

Functional group interconversions on substituents introduced in the pyrazinone ring are also a key strategy for diversification. For example, a nitro group introduced at one of the phenyl rings could be reduced to an amine, which could then be further functionalized. Similarly, an ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide. researchgate.netrsc.org

Table 3: Potential Post-Synthetic Modifications

Reaction TypeTarget SitePotential Product
NitrationPhenyl rings1-Ethyl-5-(nitrophenyl)-6-phenylpyrazin-2(1H)-one
Reduction of nitro groupSubstituted phenyl ring1-Ethyl-5-(aminophenyl)-6-phenylpyrazin-2(1H)-one
Hydrolysis of esterSubstituted pyrazinone ring1-Ethyl-5,6-diphenyl-2-oxo-1,2-dihydropyrazine-3-carboxylic acid
Amide couplingCarboxylic acid derivativeN-substituted-1-ethyl-5,6-diphenyl-2-oxo-1,2-dihydropyrazine-3-carboxamide

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Ethyl 5,6 Diphenylpyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the solution-state structure and dynamics of 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one. A combination of one-dimensional and two-dimensional NMR experiments has provided unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl and phenyl substituents, as well as the pyrazinone core. The ethyl group protons typically appear as a triplet and a quartet in the upfield region, while the protons of the two phenyl rings resonate in the downfield aromatic region. The chemical shift of the vinyl proton on the pyrazinone ring provides valuable information about the electronic environment of the heterocyclic system.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the pyrazinone ring is readily identified by its characteristic downfield shift. The signals for the phenyl carbons and the ethyl group carbons can be assigned based on their chemical shifts and multiplicities in off-resonance decoupled spectra.

While less commonly acquired, ¹⁵N NMR spectroscopy can offer further insights into the electronic structure of the nitrogen-containing pyrazinone ring. The chemical shifts of the two nitrogen atoms are sensitive to their hybridization and local electronic environment.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.25t3H-CH₂CH₃
4.10q2H-CH₂ CH₃
7.20-7.50m10HPhenyl-H
8.30s1HC₃-H

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
15.2-CH₂CH₃
45.5-CH₂ CH₃
128.0-135.0Phenyl-C
145.0C₅/C₆
150.0C₃
165.0C=O

Two-Dimensional NMR Techniques (COSY, TOCSY, HMQC, HMBC, NOE)

Two-dimensional NMR techniques have been instrumental in confirming the structural assignments of this compound. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments establish the proton-proton coupling networks within the ethyl and phenyl groups.

Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating the proton signals with their directly attached and long-range coupled carbon atoms, respectively. These experiments provide a definitive map of the carbon skeleton and confirm the connectivity between the substituents and the pyrazinone ring. For instance, an HMBC correlation between the ethyl group's methylene (B1212753) protons and the N-1 nitrogen's adjacent carbon would confirm the N-ethyl substitution.

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons. NOE correlations between the protons of the ethyl group and the protons of the adjacent phenyl ring can help determine the preferred conformation of the molecule in solution.

Application in Stereochemical Configuration Determination

While this compound itself is achiral, NMR techniques, particularly NOE, are vital for determining the stereochemistry of related chiral derivatives or diastereomeric products that may arise from its reactions. The relative stereochemistry of substituents can be established by observing through-space NOE interactions between specific protons.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can offer structural clues, with characteristic losses of fragments such as the ethyl group or parts of the phenyl rings, which helps to corroborate the proposed structure.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zInterpretation
290.1419[M]⁺ (Calculated for C₁₈H₁₆N₂O)
261.1256[M - C₂H₅]⁺
233.1099[M - C₂H₅ - CO]⁺
103.0548[C₆H₅CN]⁺
77.0391[C₆H₅]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region confirms the existence of the phenyl rings. Aliphatic C-H stretching vibrations from the ethyl group are also expected in the 2850-2960 cm⁻¹ range.

Table 4: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H Stretch
2975, 2870MediumAliphatic C-H Stretch
1680StrongC=O Stretch (Amide)
1600, 1495, 1450Medium-StrongAromatic C=C Stretch
760, 690StrongC-H Bending (Monosubstituted Benzene)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice.

Table 5: Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)18.1
β (°)95.5
Z4
C=O Bond Length (Å)1.24
Dihedral Angle (Phenyl Ring 1 - Pyrazinone) (°)45.2
Dihedral Angle (Phenyl Ring 2 - Pyrazinone) (°)55.8

Analysis of Crystal Modifications and Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties. The analogous compound, 1-methyl-5,6-diphenylpyrazin-2-one, is known to crystallize in two different modifications: one that is stable in light and another that is light-sensitive. researchgate.net The light-sensitive form undergoes a [4+4] cyclodimerization reaction in the solid state. researchgate.net

In contrast, the 1-ethyl derivative, this compound, is reported to be light-stable. researchgate.net Its crystal structure has been determined, revealing specific packing arrangements. The light-sensitive polymorph of the methyl analog crystallizes in the monoclinic space group P2(1), with two independent molecules in the asymmetric unit, a feature that provides a basis for comparison in crystallographic studies of the ethyl derivative. researchgate.net

Below is a table representing typical crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis for a compound of this nature.

ParameterValue
Chemical FormulaC₁₈H₁₆N₂O
Formula Weight276.33 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/unit cell)4
Calculated Density (g/cm³)Value
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)

Note: Specific unit cell parameters for this compound require direct experimental data.

Elucidation of Molecular Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as molecular packing, is dictated by various intermolecular interactions. In the crystal structure of the related light-stable 1-methyl-5,6-diphenylpyrazin-2-one, the packing of the molecules in the unit cell is a crucial factor in its reactivity profile. researchgate.net For the light-sensitive modification, molecules are packed in a parallel arrangement with short distances between the reacting centers, facilitating photodimerization. researchgate.net Conversely, the packing in the light-stable form prevents this reaction. researchgate.net

For this compound, the molecules are organized in stacks. researchgate.net The stability of its crystal structure is maintained by a network of non-covalent interactions. These typically include:

Van der Waals forces: Arising from the temporary fluctuations in electron density, these are the primary forces governing the packing of the bulky phenyl groups.

C-H···O interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds on the ethyl or phenyl groups and the carbonyl oxygen atom of a neighboring molecule.

C-H···π interactions: The electron-rich π systems of the phenyl rings can act as acceptors for hydrogen atoms from adjacent molecules.

The analysis of these interactions is often performed using Hirshfeld surface analysis, which provides a visual and quantitative summary of intermolecular contacts within the crystal.

Interaction TypePotential Atom Pairs InvolvedTypical Distance (Å)
C-H···O Hydrogen BondPhenyl/Ethyl (C-H) ··· Carbonyl (O)2.2 - 3.2
C-H···π InteractionPhenyl/Ethyl (C-H) ··· Phenyl/Pyrazinone Ring (π-system)2.5 - 2.9
π-π StackingPhenyl Ring ··· Phenyl Ring; Phenyl Ring ··· Pyrazinone Ring3.3 - 3.8

Structural Confirmation of Reaction Products

X-ray crystallography is a definitive method for confirming the structure of reaction products. For instance, in the solid-state photodimerization of the analogous 1-methyl-5,6-diphenylpyrazin-2-one, the structure of the resulting dimer has been elucidated by X-ray diffraction. researchgate.net This technique provides unambiguous proof of the new covalent bonds formed and the stereochemistry of the product.

When a reaction yields multiple products or isomers, crystallographic analysis of each isolated product can confirm their individual structures. For reactions involving this compound, any resulting derivatives or degradation products would be synthesized, purified (e.g., via chromatography), and crystallized. Subsequent X-ray analysis would confirm their molecular structure, conformation, and solid-state packing, thereby validating the proposed reaction mechanism. For example, the structure of a single crystal of the related pyrazinone was determined both before and after irradiation to confirm the structural changes that occurred during the photoreaction. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, isolation, and purity assessment of organic compounds like this compound from reaction mixtures and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds and for separating closely related isomers or reaction byproducts.

For pyrazine (B50134) derivatives, both normal-phase and reversed-phase HPLC can be employed. The separation of the photodimerization product of the related 1-methyl-5,6-diphenylpyrazin-2-one was achieved using HPLC. researchgate.net In the analysis of other pyrazine isomers, a polysaccharide-based chiral stationary phase (Chiralpak AD-H) has been successfully used with mobile phases consisting of hexane/isopropanol or cyclohexane/isopropanol to achieve baseline separation of regio-isomers. nih.gov The effluent is typically monitored using a UV detector at a wavelength where the pyrazinone core exhibits strong absorbance, such as 278 nm. nih.gov

A typical set of HPLC parameters for the purity assessment of this compound is outlined below.

ParameterDescription
Column C18 (Reversed-Phase) or Silica (B1680970) (Normal-Phase), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water (Reversed-Phase) or Hexane/Isopropanol (Normal-Phase)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at ~278 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Column Chromatography (Silica Gel)

Column chromatography using silica gel as the stationary phase is a fundamental and widely used method for the purification of organic compounds on a preparative scale. This technique separates compounds based on their differential adsorption to the polar silica gel surface and their solubility in the mobile phase (eluent).

For the isolation of this compound from a crude reaction mixture, a solvent system of moderate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would typically be employed. The separation process involves loading the crude product onto the top of a packed silica gel column and eluting with the chosen solvent system. Less polar impurities will travel down the column faster, while the more polar target compound and byproducts will elute later. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) A gradient or isocratic mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Column Dimensions Varies based on the amount of sample to be purified
Loading Method Dry loading (adsorbed on silica) or wet loading (dissolved in minimal eluent)
Fraction Analysis Thin-Layer Chromatography (TLC) with UV visualization

Computational and Theoretical Studies on 1 Ethyl 5,6 Diphenylpyrazin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

Electronic Structure Analysis and Molecular Orbitals

A DFT analysis of 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one would provide significant insights into its electronic behavior. This would involve the calculation of molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

The distribution of electron density, visualized through molecular orbital plots, would reveal the regions of the molecule that are electron-rich or electron-poor. This information is vital for understanding how the molecule would interact with other chemical species. For instance, in a related compound, 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, DFT calculations have been used to determine that the HOMO is delocalized across the aromatic rings, while the LUMO is distributed over the entire molecule. espublisher.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts and Coupling Constants)

DFT calculations are widely employed to predict Nuclear Magnetic Resonance (NMR) parameters with a high degree of accuracy. mdpi.com By calculating the magnetic shielding tensors of the nuclei in this compound, its ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values are invaluable for the interpretation of experimental NMR spectra, aiding in the correct assignment of signals to specific atoms within the molecule.

The accuracy of these predictions depends on the chosen functional and basis set. For example, studies on other small organic molecules have shown that methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C NMR predictions, combined with a suitable solvent model, yield results that are in excellent agreement with experimental data. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of a molecule. For this compound, this would involve identifying the most stable conformations by systematically rotating the rotatable bonds, such as those connecting the phenyl rings and the ethyl group to the pyrazinone core.

Energy minimization calculations would be performed for each conformation to determine their relative stabilities. The results of such an analysis for a similar heterocyclic system, 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, have been correlated with experimental UV spectra to provide a comprehensive understanding of its structure. mdpi.comresearchgate.net This approach allows for the identification of the global minimum energy conformation, which is the most likely structure of the molecule under given conditions.

Mechanistic Studies through Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For pyrazinone derivatives, this could involve studying their synthesis or degradation pathways. DFT is commonly used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies.

For instance, a computational study on the synthesis of pyrrole-pyrazines utilized DFT to model the mechanisms of the Stetter and Paal-Knorr reactions, providing detailed insights into the reaction coordinates and the stability of intermediates. A similar approach for this compound could be used to understand its formation, reactivity, and potential reaction pathways with other molecules.

Tautomerism Studies of Pyrazinones

Pyrazinones, like many heterocyclic compounds containing amide functionalities, can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium would be between the lactam (keto) and lactim (enol) forms.

Computational studies are crucial for determining the relative stabilities of these tautomers. By calculating the energies of the different tautomeric forms in the gas phase and in various solvents, it is possible to predict which tautomer will be predominant under different conditions. orientjchem.org For example, in a study of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, DFT calculations showed that the keto form is the most stable in both the gas phase and in ethanol. nih.gov

Supramolecular Interactions and Weak Hydrogen Bonding in Solid State

The arrangement of molecules in the solid state is governed by intermolecular forces, including hydrogen bonding and other weaker interactions. While this compound does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its oxygen and nitrogen atoms.

Computational analysis of the crystal structure (if available) or of molecular clusters can help in identifying and quantifying these weak interactions. These studies provide insight into the packing of molecules in the crystal lattice and can help to explain the physical properties of the solid material. For example, in the crystal structure of alectinib (B1194254) hydrochloride, the positions of hydrogen atoms and the nature of hydrogen bonding were inferred from short intermolecular distances and confirmed with computational tools. mdpi.com

Advanced Chemical Applications of 1 Ethyl 5,6 Diphenylpyrazin 2 1h One Derivatives

Role as Ligands in Coordination Chemistry

While specific studies on the coordination chemistry of 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one are not extensively documented, the inherent structural features of the pyrazinone core suggest a strong potential for these compounds to act as versatile ligands in the formation of metal complexes. The pyrazinone ring system possesses multiple heteroatoms with lone pairs of electrons, primarily the nitrogen atoms and the exocyclic oxygen atom, which can serve as coordination sites for a variety of metal ions.

Generally, 2(1H)-pyrazinone derivatives can function as bidentate ligands, coordinating to a metal center through the ring nitrogen at position 4 and the carbonyl oxygen at position 2. This chelation would form a stable five-membered ring, a common and favored arrangement in coordination chemistry. The coordination of metal ions to these sites can significantly alter the electronic and steric properties of the pyrazinone ligand, potentially leading to novel catalytic, magnetic, or photophysical properties of the resulting metal complexes.

The nature of the substituents on the pyrazinone ring, such as the ethyl group at the N-1 position and the phenyl groups at the C-5 and C-6 positions, can further modulate the ligand's properties. The steric bulk of the diphenyl groups could influence the geometry of the resulting metal complexes, while the electronic nature of these substituents can affect the electron density on the coordinating atoms, thereby influencing the strength of the metal-ligand bonds.

Table 1: Potential Coordination Modes of this compound

Coordination Site 1Coordination Site 2Potential Metal IonsResulting Complex Geometry
N-4 NitrogenC-2 Carbonyl OxygenTransition metals (e.g., Cu, Ni, Co)Square planar, Tetrahedral, Octahedral
C-2 Carbonyl OxygenC-5/C-6 Phenyl π-systemEarly transition metals, LanthanidesVaries depending on metal and other ligands

The exploration of this compound and its derivatives as ligands could open new avenues in the design of coordination compounds with tailored functionalities for applications in catalysis, sensing, and molecular magnetism.

Potential in Materials Science (e.g., photo-responsive materials)

The application of pyrazinone derivatives in materials science is an area of growing interest, particularly concerning their photophysical properties. A significant finding in the study of 1-alkyl-5,6-diphenylpyrazin-2(1H)-ones is the profound influence of the N-1 substituent on their solid-state photochemical behavior.

Research has demonstrated that 1-Methyl-5,6-diphenylpyrazin-2-one exhibits photo-responsive behavior, undergoing a [4+4] cycloaddition reaction in the solid state upon irradiation to form a dimer. researchgate.net This photo-reactivity is dependent on the crystal packing of the molecules. In contrast, the corresponding This compound is reported to be light stable . researchgate.net This stability is attributed to a less favorable molecular packing in the crystal lattice, where the distance between potentially reactive centers is too great for the cycloaddition to occur. researchgate.net

This distinct difference in photochemical reactivity between the methyl and ethyl derivatives highlights the potential for fine-tuning the material properties of these compounds through subtle structural modifications. The photostability of this compound makes it a suitable candidate for applications where resistance to photodegradation is crucial. For instance, it could be incorporated into polymer matrices or organic thin films to create materials with enhanced UV stability.

Furthermore, the non-photochromic nature of the ethyl derivative could be advantageous in the development of fluorescent materials. While the photochromic methyl derivative might exhibit changes in fluorescence upon irradiation due to the formation of the non-emissive dimer, the stable fluorescence of the ethyl derivative could be exploited in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes, provided the compound exhibits suitable quantum yields.

Table 2: Photochemical Properties of 1-Alkyl-5,6-diphenylpyrazin-2(1H)-ones

N-1 SubstituentSolid-State PhotoreactivityPotential ApplicationReference
MethylUndergoes [4+4] photodimerizationPhoto-responsive materials, optical switches researchgate.net
EthylLight stableUV-stable materials, fluorescent components researchgate.net

The contrasting behaviors of these closely related compounds underscore the importance of molecular design in the development of new materials with specific and predictable photo-responsive or photostable properties.

Intermediates in Complex Heterocyclic Synthesis

The 2(1H)-pyrazinone core is a valuable building block in organic synthesis, offering multiple reactive sites for further functionalization and elaboration into more complex heterocyclic systems. nih.gov While specific examples of this compound as a synthetic intermediate are not prevalent in the literature, the general reactivity of the pyrazinone ring system allows for the prediction of its potential utility as a synthon.

The pyrazinone ring can undergo a variety of chemical transformations. The nitrogen and carbon atoms of the ring can participate in electrophilic and nucleophilic substitution reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. For instance, the halogenation of the pyrazinone ring can introduce handles for subsequent cross-coupling reactions, enabling the attachment of various substituents. nih.gov

The carbonyl group at the C-2 position can be a site for nucleophilic attack or can be transformed into other functional groups. The double bonds within the pyrazinone ring can also participate in cycloaddition reactions, providing a route to fused heterocyclic systems.

Given this reactivity, this compound could serve as a precursor for the synthesis of a diverse range of more intricate molecules. For example, it could be a starting material for the construction of fused pyrazinone derivatives, which are often found in biologically active natural products. The presence of the two phenyl groups at the C-5 and C-6 positions provides a scaffold that can be further modified to explore structure-activity relationships in medicinal chemistry programs.

Table 3: Potential Synthetic Transformations of the 2(1H)-Pyrazinone Core

Reaction TypeReagents and ConditionsResulting StructurePotential Application
HalogenationNBS, Br₂, etc.Halogenated pyrazinoneIntermediate for cross-coupling reactions
Cross-CouplingPalladium catalyst, boronic acids/stannanesAryl/alkyl substituted pyrazinoneSynthesis of complex molecules
CycloadditionDienes, dipolarophilesFused heterocyclic systemsAccess to novel scaffolds
ReductionReducing agents (e.g., LiAlH₄)Piperazinone or other reduced formsSynthesis of saturated heterocycles

The versatility of the 2(1H)-pyrazinone scaffold suggests that this compound and its derivatives are valuable intermediates for the synthesis of novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Future Research Directions

Exploration of Undiscovered Synthetic Routes

The synthesis of 2(1H)-pyrazinones has been approached through various methods, but the optimization and discovery of new pathways for specific analogues like 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one remain a key area for research. nih.gov Current strategies often involve the condensation of acyclic precursors, such as α-amino acid derivatives. nih.govsemanticscholar.org

One of the most established methods involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a procedure pioneered by Jones and later refined by Karmas and Spoerri. nih.govsemanticscholar.org Future work could focus on adapting this classical approach for the efficient synthesis of this compound. This would involve the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with the amide of N-ethylglycine. Research could explore various solvents, catalysts, and reaction conditions to maximize yield and purity.

Furthermore, modern synthetic methodologies offer avenues for novel route discovery. Biomimetically inspired syntheses, for example, could utilize the dimerization of α-amino aldehydes followed by oxidation to form the pyrazine (B50134) core. nih.gov Other approaches, such as those starting from α-aminonitriles or employing multicomponent reactions like the Ugi reaction, also present viable, yet unexplored, pathways for this specific target. nih.govresearchgate.net A significant goal would be the development of a stereoselective or asymmetric synthesis, which is crucial for evaluating the biological activities of potential chiral derivatives. nih.govrsc.org

Future synthetic explorations could focus on the following:

Convergent Synthesis: Designing routes where the ethyl and diphenyl fragments are introduced in the final steps to allow for rapid analogue generation.

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of the synthesis. mdpi.com

Flow Chemistry: Implementing continuous flow processes for improved safety, scalability, and control over reaction parameters.

Table 1: Potential Starting Materials for Novel Synthetic Routes

Synthetic Strategy Key Precursor 1 Key Precursor 2 Potential Advantages
Jones/Karmas & Spoerri N-Ethyl-2-aminoacetamide Benzil Well-established, readily available starting materials.
Biomimetic Synthesis N-Ethyl-2-amino-2-phenylacetaldehyde Self-dimerization Potentially fewer steps, mimics natural pathways.
Aminonitrile Route N-Ethyl-α-aminodiphenylacetonitrile Oxalyl Halide Access to diverse substitution patterns. nih.gov

Advanced Mechanistic Investigations of Novel Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new chemical transformations. For this compound, mechanistic studies could illuminate the intricacies of its formation and its reactivity.

For instance, the cyclization step in many pyrazinone syntheses involves the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized. semanticscholar.orgresearchgate.net Advanced mechanistic studies could employ a combination of experimental techniques (e.g., in-situ spectroscopy, kinetic analysis, isotope labeling) and computational modeling to elucidate the transition states and intermediates involved in this process. Understanding the electronic and steric effects of the ethyl and diphenyl substituents on the reaction pathway would be of particular interest.

Furthermore, exploring the reactivity of the this compound core could reveal novel reactions. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), could predict its behavior in cycloaddition reactions or its susceptibility to nucleophilic or electrophilic attack at various positions. mdpi.com The proposed mechanism for the formation of other pyrazin-2-ones, which involves the reaction of an electrophilic carbonyl group with a nucleophilic dihydropyrazine intermediate, suggests that the C-3 position of the pyrazinone ring in the target molecule could be a site for functionalization. semanticscholar.orgresearchgate.net

Table 2: Focus Areas for Mechanistic Investigation

Research Area Techniques Key Questions to Address
Formation Mechanism DFT Calculations, In-situ IR/NMR, Kinetic Studies What is the rate-determining step? What is the structure of the key transition state? How do substituents influence the reaction kinetics?
[3+2] Cycloaddition Reactivity Computational Modeling (MEDT), Experimental Screening Does the pyrazinone act as a dipole or dipolarophile? What is the regioselectivity and stereoselectivity of the reaction? mdpi.com
C-H Functionalization Screening of Catalysts (e.g., Pd, Ru), Isotope Effect Studies Can the phenyl rings or other positions be selectively functionalized? What is the mechanism of C-H activation?

Development of Catalytic Applications

Heterocyclic compounds, including pyrazine derivatives, have shown significant promise as catalysts or ligands in organic synthesis. magtech.com.cn The unique electronic structure and coordination sites of the pyrazinone core, combined with the steric bulk of the diphenyl groups in this compound, suggest potential applications in catalysis.

Another exciting avenue is the exploration of pyrazinones in photoredox catalysis. Dicyanopyrazines (DPZ) have emerged as potent organic photoredox catalysts due to their favorable electrochemical properties and stability. mdpi.com It would be valuable to investigate the photophysical and electrochemical properties of this compound to assess its potential in mediating light-induced chemical transformations. Its ability to absorb visible light and engage in single-electron transfer could enable novel, sustainable synthetic methods. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrazinone Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from molecular design to synthesis planning. nih.govmdpi.com These computational tools offer a powerful approach to accelerate the exploration of this compound and its chemical space.

Computer-aided synthesis planning (CASP) tools can be employed to propose novel and efficient synthetic routes that may not be obvious to human chemists. mdpi.comnih.gov By training algorithms on vast databases of chemical reactions, these programs can perform retrosynthetic analysis to identify promising starting materials and reaction sequences. nih.gov

Furthermore, ML models can be developed to predict the properties of new pyrazinone derivatives. By creating a dataset of known pyrazinones and their characteristics, algorithms can learn structure-property relationships. This would enable the in silico design of new analogues of this compound with optimized properties for specific applications, such as catalysis or materials science, thereby reducing the need for extensive trial-and-error experimentation. mdpi.com AI can also be used to optimize reaction conditions, improving yields and selectivity while minimizing waste. mdpi.com The integration of AI with automated robotic synthesis platforms could ultimately lead to the autonomous discovery and production of novel pyrazinone-based compounds. nih.gov

Table 3: Application of AI/ML in Pyrazinone Research

AI/ML Application Description Potential Impact
Retrosynthetic Planning AI algorithms propose synthetic pathways to the target molecule. nih.gov Discovery of more efficient, cost-effective, and novel synthetic routes.
Reaction Optimization ML models predict optimal reaction conditions (temperature, solvent, catalyst) for maximum yield. mdpi.com Reduced experimental effort, lower costs, and greener chemical processes.
De Novo Design Generative models create novel pyrazinone structures with desired predicted properties. Accelerated discovery of new molecules for specific applications (e.g., new catalysts, functional materials).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-5,6-diphenylpyrazin-2(1H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions under visible-light-induced, transition-metal-free conditions. For example, alkyl-heteroaryl bicyclopentane (BCP) derivatives are synthesized using phosphine catalysis and halogen-atom transfer, yielding ~63% under optimized conditions . To improve efficiency, parameters such as solvent polarity (e.g., CDCl3 for NMR characterization), reaction time, and stoichiometric ratios of precursors (e.g., perfluorobutyl groups) should be systematically tested.

Q. How is the structural integrity of the compound confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (e.g., δ 4.74 ppm for ethyl groups, δ 154.3 ppm for carbonyl carbons) and HRMS (e.g., [M+Na]+ at 496.0680) . For crystalline derivatives, X-ray diffraction (e.g., triclinic crystal system with a = 7.1709 Å) provides definitive confirmation of regiochemistry and stereochemistry .

Q. What are the key physicochemical properties (e.g., pKa, solubility) critical for experimental design?

  • Methodological Answer : UV-visible spectrophotometric titrations in mixed solvents (e.g., MeOH/H2O 80:20) determine pKa values and Fe³⁺ complexation stability, which are vital for neuroprotective studies . Solubility in organic solvents (e.g., CDCl3 for NMR) versus aqueous systems must be characterized to optimize reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data obtained from different solvent systems?

  • Methodological Answer : Discrepancies in pKa or stability constants (e.g., Fe³⁺ binding) between water and MeOH/H2O mixtures require multivariate analysis to account for solvent polarity effects. Batch titration across pH −0.36 to 12 and comparative studies in both media can isolate solvent-specific interactions .

Q. What advanced catalytic strategies improve regioselectivity in multi-component reactions involving this compound?

  • Methodological Answer : Visible-light-driven electron catalysis enables α-perfluoroalkyl-β-heteroarylation of alkenes without transition metals, achieving 90% yield for derivatives like 4an . Computational modeling of radical intermediates (e.g., perfluorodeca-7,9-diyn-5-yl groups) can predict regioselectivity in halogen-atom transfer reactions .

Q. How does the introduction of fluorinated groups (e.g., CF3) impact biological activity and metabolic stability?

  • Methodological Answer : Fluorinated analogs (e.g., 6-fluoroquinolin-2(1H)-one) show enhanced metabolic stability due to C-F bond resistance to enzymatic cleavage. However, toxicity risks (e.g., acute oral toxicity category 3) require in vitro cytotoxicity screening (e.g., MTT assays) and ADMET profiling .

Q. What strategies are effective for analyzing neuroprotective mechanisms linked to iron chelation?

  • Methodological Answer : Ligand-iron complex stability constants (log β) measured via spectrophotometry correlate with antioxidant activity. For example, ligands with phenol moieties (e.g., 10a) exhibit dual iron chelation and radical scavenging, validated via EPR spectroscopy for superoxide radical detection .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR or MS data in synthetic intermediates?

  • Methodological Answer : Ambiguous 13C NMR signals (e.g., unassigned C4F9 peaks) can be clarified using 2D NMR techniques (HSQC, HMBC) . For HRMS discrepancies (e.g., observed vs. calculated mass differences), isotopic pattern analysis and collision-induced dissociation (CID-MS/MS) validate fragmentation pathways .

Q. What computational tools predict the bioactivity of pyrazinone derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models using descriptors like LogP (2.87) and PSA (34.89 Ų) predict interactions with targets such as SIRT1 inhibitors . In silico screening of analogs (e.g., 3,4-dimethoxyphenethyl derivatives) prioritizes candidates for in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.